2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
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Overview
Description
2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a complex organic compound that features a benzodioxole ring and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Oxadiazole Ring: This involves the cyclization of hydrazides with carboxylic acids or their derivatives.
Coupling Reaction: The final step involves coupling the benzodioxole and oxadiazole intermediates through an acetamide linkage under specific conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzodioxole ring can undergo oxidation reactions, often leading to the formation of quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: Both the benzodioxole and oxadiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzodioxole and oxadiazole derivatives.
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases and proteases.
Pathways Involved: It can modulate signaling pathways related to inflammation and cell proliferation by inhibiting or activating specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzodioxol-5-yl)ethanamine
- 1-(1,3-Benzodioxol-5-yl)-2-propanol
- 3-(2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one
Uniqueness
2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide is unique due to its dual ring structure, which imparts distinct electronic and steric properties. This makes it particularly versatile in various applications, from drug design to materials science.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-11-3-2-4-13(7-11)17-20-21-18(25-17)19-16(22)9-12-5-6-14-15(8-12)24-10-23-14/h2-8H,9-10H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSYMUQOSJPPFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)NC(=O)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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